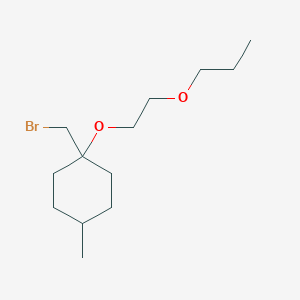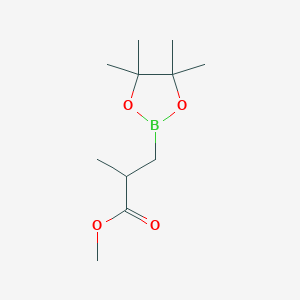
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclopentyl ring, which is further substituted with a hydroxymethyl group and a carbamate group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl carbamate. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the tert-butyl ester group . The reaction conditions often require a metal-free environment to ensure smooth progression of the reaction .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamate group can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of pharmacologically active compounds .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbamate group can undergo hydrolysis to release active intermediates that further modulate biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl hydroperoxide
- Cyclopentyl carbamate
Uniqueness
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate is unique due to its combination of a tert-butyl group, a hydroxymethyl group, and a cyclopentyl ring. This unique structure imparts distinct reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Clave InChI |
JHCUAQXGKDRBOU-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)
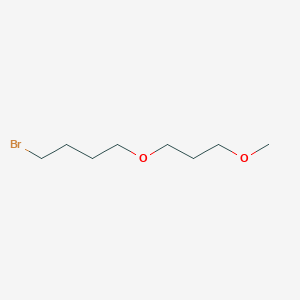
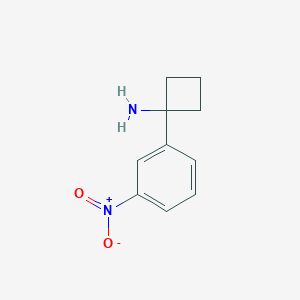

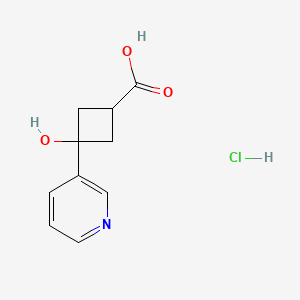
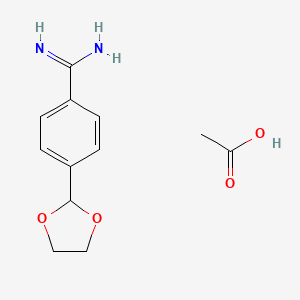

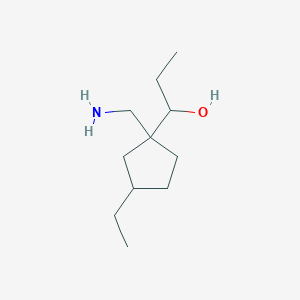

![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)

![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)
